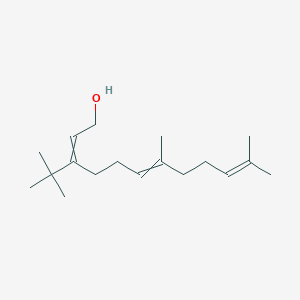
(1R,2R)-2-diphenylphosphanylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-diphenylphosphanylcyclohexan-1-ol: is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-diphenylphosphanylcyclohexan-1-ol typically involves the reaction of cyclohexanone with diphenylphosphine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1R,2R)-2-diphenylphosphanylcyclohexan-1-ol can undergo oxidation reactions to form various oxidized products.
Reduction: This compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine hydrides.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1R,2R)-2-diphenylphosphanylcyclohexan-1-ol is widely used as a ligand in asymmetric catalysis, facilitating the formation of chiral products with high enantioselectivity.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions.
Industry: Industrially, this compound is used in the production of fine chemicals and specialty materials, where precise control over stereochemistry is essential.
Wirkmechanismus
The mechanism by which (1R,2R)-2-diphenylphosphanylcyclohexan-1-ol exerts its effects involves the formation of stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal-ligand complex.
Vergleich Mit ähnlichen Verbindungen
(1S,2S)-2-diphenylphosphanylcyclohexan-1-ol: The enantiomer of (1R,2R)-2-diphenylphosphanylcyclohexan-1-ol, with similar chemical properties but different stereochemistry.
(1R,2R)-2-diphenylphosphanylcyclohexan-1-amine: A related compound with an amine group instead of a hydroxyl group.
Uniqueness: this compound is unique in its ability to form highly stable and selective metal complexes, making it a valuable tool in asymmetric synthesis. Its chiral nature allows for the production of enantiomerically pure products, which is crucial in many chemical and pharmaceutical applications.
Eigenschaften
CAS-Nummer |
154781-55-2 |
|---|---|
Molekularformel |
C18H21OP |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
(1R,2R)-2-diphenylphosphanylcyclohexan-1-ol |
InChI |
InChI=1S/C18H21OP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-19H,7-8,13-14H2/t17-,18-/m1/s1 |
InChI-Schlüssel |
GQHRWOLYFCDDBA-QZTJIDSGSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)O)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(C(C1)O)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


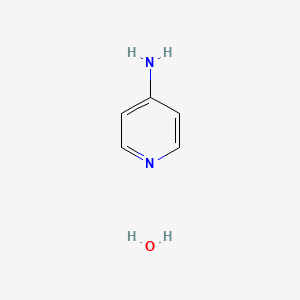

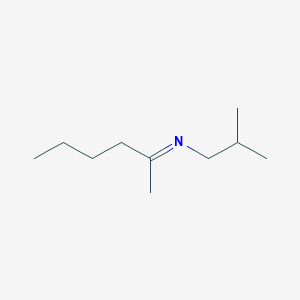
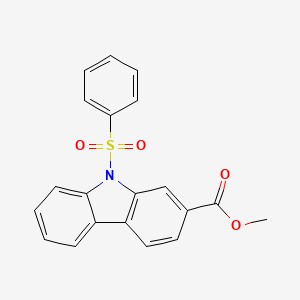
![Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate](/img/structure/B14267629.png)

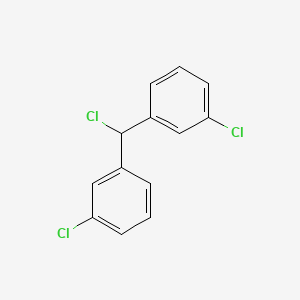

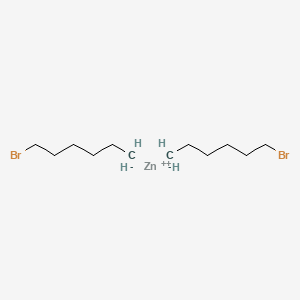
![Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate](/img/structure/B14267671.png)
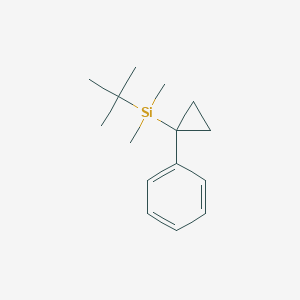
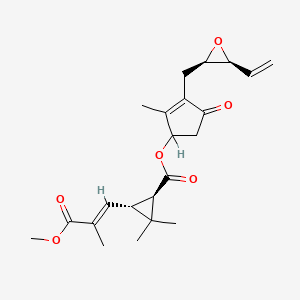
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)
